benzyl 5-amino-1H-pyrazole-4-carboxylate
Overview
Description
Benzyl 5-amino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H11N3O2
Mechanism of Action
Target of Action
Benzyl 5-amino-1H-pyrazole-4-carboxylate is a derivative of 5-amino-pyrazoles . It has been found to target the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound has been designed and synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFR . It demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays .
Result of Action
The compound has shown to strongly suppress the proliferation of certain cancer cells . For instance, it has demonstrated strong inhibitory effects on NCI–H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .
Biochemical Analysis
Biochemical Properties
Benzyl 5-Amino-1H-Pyrazole-4-Carboxylate has been found to interact with various enzymes and proteins. For instance, it has been designed and synthesized as a novel pan-FGFR covalent inhibitor, targeting both wild-type and the gatekeeper mutants . This suggests that it can interact with FGFRs (Fibroblast Growth Factor Receptors), which play a critical role in various cancers .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an FGFR inhibitor. The aberrant activation of FGFRs is known to play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic . Therefore, this compound could potentially influence cell function by modulating FGFR activity.
Molecular Mechanism
The molecular mechanism of this compound is related to its ability to inhibit FGFRs. It has been designed as a covalent inhibitor, meaning it forms a covalent bond with its target, leading to irreversible inhibition . This could result in changes in gene expression and cellular signaling pathways related to FGFR activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 5-amino-1H-pyrazole-4-carboxylate typically involves the reaction of benzyl chloride with 5-amino-1H-pyrazole-4-carboxylic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-amino-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl 5-amino-1H-pyrazole-4-carboxylic acid.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
Benzyl 5-amino-1H-pyrazole-4-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzyl 5-amino-1H-pyrazole-4-carboxylate is similar to other pyrazole derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Benzyl 3-amino-2H-pyrazole-4-carboxylate
Benzyl 5-amino-1H-pyrazole-3-carboxylate
Benzyl 3-amino-1H-pyrazole-4-carboxylate
These compounds share the pyrazole core but differ in the position of the amino and carboxylate groups, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
benzyl 5-amino-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-9(6-13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEUXDWEKIOSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402351 | |
Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32016-28-7 | |
Record name | benzyl 5-amino-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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